Oryctalure

Descripción

Structure

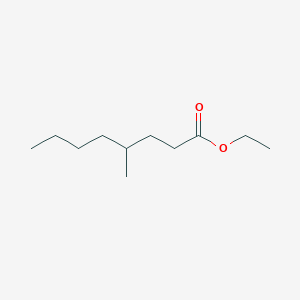

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 4-methyloctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-4-6-7-10(3)8-9-11(12)13-5-2/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXARNRCIGKRBAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40971583 | |

| Record name | Ethyl 4-methyloctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56196-53-3 | |

| Record name | Oryctalure | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56196-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oryctalure | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056196533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-methyloctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-methyloctanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Analytical Methodologies for Characterizing Ethyl 4 Methyloctanoate and Ester Analogues

Advanced Chromatographic Separations

Chromatographic techniques are fundamental in separating ethyl 4-methyloctanoate from complex mixtures, allowing for its accurate identification and quantification.

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds like ethyl 4-methyloctanoate. nih.gov This technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov In practice, a sample containing ethyl 4-methyloctanoate is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. researchgate.net For esters, polar or semi-polar columns, such as those with a cyano- or polyethylene (B3416737) glycol-based stationary phase, are often preferred to achieve good separation. researchgate.net

Once separated, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This causes the molecule to fragment into a predictable pattern of ions. The mass-to-charge ratio (m/z) of these fragments is then measured. The resulting mass spectrum serves as a "molecular fingerprint" for identification. For ethyl 4-methyloctanoate, key fragment ions include those at m/z 101 (resulting from McLafferty rearrangement) and 88, which are characteristic of ethyl esters. nih.govscispace.comgoogleapis.com The molecular ion peak (M+) can be observed at m/z 186. googleapis.comguaminsects.net GC-MS is not only used for identification but also for quantification, especially when combined with techniques like headspace or solid-phase microextraction (SPME) for sample preparation. nih.govscientific.net

Table 1: Characteristic GC-MS Data for Ethyl 4-Methyloctanoate

| Parameter | Value/Description | Reference |

|---|---|---|

| Molecular Ion (M+) | m/z 186 | googleapis.comguaminsects.net |

| Key Fragment Ion (McLafferty Rearrangement) | m/z 101 | nih.govscispace.comgoogleapis.com |

| Other Significant Fragment Ion | m/z 88 | nih.govgoogleapis.com |

| Typical Column Type | Polar or semi-polar (e.g., DB-624) | researchgate.net |

While GC-MS is ideal for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is a valuable alternative for analyzing less volatile esters or for profiling esters within complex biological matrices. mdpi.com LC-MS is particularly useful for the analysis of branched-chain fatty acid esters. springernature.com In LC-MS, the sample is dissolved in a liquid solvent and pumped through a column packed with a stationary phase. Separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases. Reversed-phase chromatography, with a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly used for ester analysis. mdpi.com

After separation, the eluent from the LC is introduced into the mass spectrometer. Since the analytes are in a liquid stream, an interface such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) is used to generate ions. For esters, ESI in positive ion mode is often employed, which can produce protonated molecules [M+H]+ or adducts with ions from the mobile phase, such as sodium [M+Na]+. For ethyl 4-methyloctanoate, the [M+Na]+ ion would be observed at m/z 209.1512. arkat-usa.org Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by fragmenting the selected parent ion and analyzing the resulting daughter ions. springernature.comnih.gov This technique is highly sensitive and specific, making it suitable for quantifying low levels of esters in complex samples. springernature.comnih.gov

For exceptionally complex mixtures containing numerous isomeric or closely related esters, single-column chromatography may not provide adequate separation. In such cases, multi-dimensional gas chromatography (MDGC), particularly comprehensive two-dimensional gas chromatography (GC×GC), offers significantly enhanced resolution. shimadzu.comresearchgate.net

In a GC×GC system, two columns with different stationary phase selectivities (e.g., a nonpolar column followed by a polar column) are connected in series via a modulator. researchgate.net The modulator traps small, sequential fractions of the effluent from the first column and then rapidly re-injects them onto the second, shorter column for a fast separation. This results in a two-dimensional chromatogram with much greater peak capacity, allowing for the separation of co-eluting compounds. researchgate.net This technique is particularly advantageous for resolving complex ester mixtures in fields like food science and metabolomics. shimadzu.comresearchgate.net

Sample Preparation and Derivatization Techniques for Ester Analysis

The accurate characterization of ethyl 4-methyloctanoate and its ester analogues from complex matrices necessitates robust sample preparation techniques to isolate and concentrate these volatile compounds prior to analysis. kubikat.org The complexity of the sample matrix and the often low concentrations of target analytes require efficient extraction and concentration methods. openagrar.de Furthermore, derivatization is a key strategy, particularly when analyzing the precursor fatty acids, to enhance analyte volatility and improve chromatographic performance. restek.comsigmaaldrich.com

Modern analytical chemistry emphasizes the use of solvent-free or solvent-minimized extraction techniques to reduce environmental impact and minimize potential contamination. alwsci.commdpi.com Among these, Solid-Phase Microextraction (SPME) and Stir Bar Sorptive Extraction (SBSE) have become prominent tools for the analysis of volatile and semi-volatile compounds, including esters, in food, beverages, and environmental samples. kubikat.orgmdpi.com

Solid-Phase Microextraction (SPME)

SPME is a solvent-free sample preparation technique that utilizes a fused-silica fiber coated with a stationary phase to extract analytes from a sample. mdpi.comresearchgate.net The fiber can be exposed directly to a liquid sample (Direct Immersion, DI-SPME) or to the vapor phase above the sample (Headspace, HS-SPME). mdpi.com HS-SPME is particularly well-suited for the analysis of volatile compounds like ethyl esters in complex matrices such as wine or spirits. researchgate.netnih.govnih.gov

The extraction process is based on the partitioning of analytes between the sample matrix and the fiber's coating. mdpi.com After a defined extraction time, the fiber is retracted and transferred to the injection port of a gas chromatograph (GC), where the absorbed analytes are thermally desorbed for analysis. core.ac.uk The efficiency of SPME depends on several factors, including the choice of fiber coating, extraction time and temperature, sample agitation, and the addition of salt to the sample matrix. nih.govcore.ac.uk For instance, adding sodium chloride (NaCl) can increase the volatility of analytes in aqueous samples, thereby enhancing their transfer to the headspace and subsequent absorption by the SPME fiber. openagrar.decore.ac.uk

Commonly used fiber coatings for ester analysis include non-polar polydimethylsiloxane (B3030410) (PDMS) and mixed-phase coatings like PDMS/Divinylbenzene (DVB), which can extract a broad range of volatile compounds. openagrar.denih.gov Optimization of SPME conditions is crucial for achieving high sensitivity and reproducibility. For example, in the analysis of volatile fatty acid ethyl esters in spirits, parameters such as fiber type, ethanol (B145695) content, sample volume, and extraction temperature were systematically investigated to find the most suitable conditions. nih.gov

Stir Bar Sorptive Extraction (SBSE)

SBSE is another solventless extraction technique that offers significantly higher extraction capacity compared to SPME. researchgate.netgcms.cz This method employs a magnetic stir bar coated with a thick layer of a sorbent, most commonly PDMS. chromatographyonline.comacs.org The stir bar is placed into a liquid sample, and as it stirs, analytes are partitioned from the sample matrix into the PDMS phase. chromatographyonline.com Due to the much larger volume of the sorbent phase (e.g., 50-100 times greater than in SPME), SBSE provides higher recovery and enrichment factors, making it exceptionally sensitive for trace analysis. researchgate.netgcms.cz

Following extraction, the stir bar is removed, rinsed, dried, and placed in a thermal desorption tube. The trapped analytes are then thermally desorbed and transferred to a GC system for analysis. gcms.cz SBSE is particularly effective for extracting less polar compounds from aqueous matrices due to the non-polar nature of the PDMS coating. gcms.czacs.org For more polar analytes, modifications to the technique, such as in-situ derivatization or the use of more polar sorbent phases, can be employed. acs.org

Interactive Table 1: Comparison of SPME and SBSE for Ester Analysis

| Feature | Solid-Phase Microextraction (SPME) | Stir Bar Sorptive Extraction (SBSE) |

| Principle | Analyte partitioning between sample and a coated fiber. mdpi.com | Analyte partitioning between sample and a coated stir bar. chromatographyonline.com |

| Sorbent Volume | Lower (e.g., ~0.5 µL). gcms.cz | Higher (e.g., 25-125 µL). researchgate.net |

| Extraction Mode | Headspace (HS) and Direct Immersion (DI). mdpi.com | Primarily Direct Immersion. chromatographyonline.com |

| Key Advantages | Fast, simple, easily automated, widely available coatings. mdpi.comresearchgate.net | High enrichment factor, high sensitivity for trace analysis. researchgate.net |

| Common Sorbents | PDMS, PDMS/DVB, Carboxen/PDMS. openagrar.denih.gov | PDMS, Ethylene Glycol-Silicone. gcms.czchromatographyonline.com |

| Typical Applications | Analysis of volatile esters in wine, spirits, and food. nih.govnih.gov | Trace analysis of flavor compounds, pesticides, and contaminants in beverages and water. researchgate.netgcms.cz |

Derivatization Techniques for Ester-Related Analysis

While esters like ethyl 4-methyloctanoate can often be analyzed directly, the analysis of their precursor molecules, carboxylic acids, typically requires a derivatization step. restek.comsigmaaldrich.com Free carboxylic acids are polar and have low volatility, which can lead to poor peak shape (tailing) and adsorption issues during GC analysis. restek.comsigmaaldrich.com Derivatization converts them into less polar and more volatile ester forms, such as fatty acid methyl esters (FAMEs), which are more amenable to GC separation and detection. sigmaaldrich.com

The most common derivatization method is esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a catalyst. sigmaaldrich.com

Alkylation (Esterification): This is the preferred method for analyzing free fatty acids. restek.com A widely used reagent is Boron Trifluoride (BF₃) in methanol (B129727) (12-14% w/w), which serves as a catalyst. restek.comsigmaaldrich.com The reaction is typically carried out by heating the sample with the reagent (e.g., at 60-70 °C for 10-30 minutes). restek.commdpi.com The resulting FAMEs are then extracted into a non-polar solvent like hexane (B92381) for injection into the GC. restek.comsigmaaldrich.com This method is selective for acids and produces stable derivatives with clean mass spectra. restek.com

Silylation: This technique replaces active hydrogen atoms in functional groups like -COOH and -OH with a trimethylsilyl (B98337) (TMS) group. restek.comsemanticscholar.org Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used. restek.com Silylation is a versatile method that can derivatize multiple functional groups simultaneously. restek.com

Pentafluorobenzyl Bromide (PFBBr) Derivatization: This is another effective method for derivatizing fatty acids. It is commonly used for GC-MS analysis and can provide high sensitivity. rsc.org

The choice of derivatization reagent and method depends on the specific analytes, the sample matrix, and the analytical instrumentation being used. semanticscholar.org

Interactive Table 2: Common Derivatization Reagents for Carboxylic Acid Analysis

| Reagent | Abbreviation | Target Functional Group | Derivative Formed | Typical Reaction Conditions |

| Boron Trifluoride in Methanol | BF₃-Methanol | Carboxylic Acid (-COOH) | Fatty Acid Methyl Ester (FAME) | Heat at 60-70°C for 10-60 min. restek.commdpi.com |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Carboxylic Acid (-COOH), Hydroxyl (-OH), Amine (-NH) | Trimethylsilyl (TMS) Ester/Ether | Heat at 60°C for 60 min. restek.com |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Carboxylic Acid (-COOH), Hydroxyl (-OH), Amine (-NH) | Trimethylsilyl (TMS) Ester/Ether | Heat at 60°C for 60 min. restek.com |

| Pentafluorobenzyl Bromide | PFBBr | Carboxylic Acid (-COOH) | Pentafluorobenzyl (PFB) Ester | Used for high-sensitivity GC-MS analysis. rsc.org |

Computational Chemistry and Molecular Modeling in Ester Research

Quantitative Structure-Odor Relationships (QSOR) and Olfactory Receptor Interactions

Quantitative Structure-Odor Relationship (QSOR) studies aim to develop mathematical models that correlate the chemical structure of a molecule with its odor. researchgate.net This approach is fundamental to rationalizing the design of new aromatic substances and predicting the sensory profiles of existing compounds like ethyl 4-methyloctanoate. acs.org

The prediction of odor from molecular structure is built on several theoretical frameworks. QSAR (Quantitative Structure-Activity Relationship) methods are frequently employed to investigate the connection between a molecule's structural parameters (such as electronic and topological features) and its odor. acs.orgnih.gov Various approaches, including Hansch analysis, principal component analysis, and comparative molecular field analysis (CoMFA), have been used to predict the fruity odor of aliphatic esters. nih.govperfumerflavorist.com

The underlying principle is that the characteristics of a molecular structure can be represented mathematically, and these parameters can be correlated with experimentally measured properties like odor. acs.org Olfactory perception is not based on a single receptor type responding to a single molecule. Instead, the olfactory system uses a combinatory code, where one odorant molecule can be recognized by multiple olfactory receptors, and one receptor can recognize several different molecules. perfumerflavorist.com This combinatorial mechanism allows the brain to discriminate between a vast number of different odorants. oup.com

Molecular descriptors are numerical values that quantify the physical, chemical, or topological characteristics of a molecule. In QSOR studies of esters, specific descriptors have been found to be highly significant in predicting fruity odors. nih.govresearchgate.net These descriptors provide a quantitative basis for understanding how subtle changes in the structure of a molecule like ethyl 4-methyloctanoate can influence its scent profile.

Key molecular descriptors for correlating the structure of aliphatic esters with their fruity odor include:

Electrotopological-State Index (E-state): This index considers the electronic properties and topological environment of each atom. The E-state index for the carbonyl carbon (S(C)(=)(O)) is a primary factor in describing the odor. acs.org

Kappa Shape Index (κ): The second-order Kappa index (²κ) is a relevant descriptor for predicting the odor of aliphatic esters. researchgate.net

Topological-State Index: The topological-state index for the oxygen atom on the alcohol side of the ester (T(-)(O)(-)) is another significant parameter. acs.orgnih.gov Studies have shown that introducing substituents or branching on the alcohol-derived portion of the ester has a more pronounced negative effect on the fruity character than changes on the acid side. acs.org

Quantum-Chemical Indices: The energy of the Highest Occupied Molecular Orbital (E(HOMO)) is another descriptor used in successful QSOR models for esters. nih.govresearchgate.net

Two significant correlation equations have been developed for aliphatic esters using these descriptors: one combining S(C)(=)(O), ²κ, and T(-)(O)(-), and another using ²κ, S(C)(=)(O), and E(HOMO). nih.gov These models have demonstrated good predictive ability for the fruity odor of similar compounds. nih.gov

| Molecular Descriptor | Symbol | Significance in Odor Correlation for Esters |

|---|---|---|

| Electrotopological-State Index (Carbonyl Carbon) | S(C)(=)(O) | A primary factor describing the electronic and topological state of the carbonyl group, crucial for fruity notes. acs.org |

| Kappa Shape Index (2nd Order) | ²κ | Quantifies aspects of the molecular shape, influencing how the molecule fits into an olfactory receptor. researchgate.net |

| Topological-State Index (Alcoholic Oxygen) | T(-)(O)(-) | Describes the environment of the ester's ether oxygen; its value increases with branching, which can negatively impact fruity character. acs.org |

| Energy of Highest Occupied Molecular Orbital | E(HOMO) | A quantum-chemical descriptor related to the molecule's ability to donate electrons, which is a factor in receptor interaction. nih.govresearchgate.net |

While QSOR provides predictive models, understanding the direct interaction between an odorant and an olfactory receptor (OR) offers a mechanistic view of smell perception. Since no experimental 3D structures for ORs have been determined, computational approaches like homology modeling are used to build theoretical models. nih.govherts.ac.uk These models are typically based on the known structures of other G protein-coupled receptors (GPCRs), such as rhodopsin. researchgate.net

The general workflow for studying these interactions involves:

Homology Modeling: A 3D model of a relevant OR is constructed based on the amino acid sequence and its similarity to a GPCR with a known structure. nih.govresearchgate.net

Molecular Docking: The ligand, such as ethyl 4-methyloctanoate, is computationally "docked" into the predicted binding pocket of the OR model. researchgate.netnih.gov This process predicts the most likely binding orientation and affinity.

Molecular Dynamics (MD) Simulations: After docking, MD simulations are performed to model the dynamic behavior of the ligand-receptor complex over time. researchgate.netnih.gov These simulations provide insights into the stability of the interaction and can reveal key intermolecular forces, such as hydrogen bonds or van der Waals forces, between the ester and specific amino acid residues in the receptor. nih.gov

These computational studies help to identify the specific residues within the receptor that are critical for binding a particular odorant. nih.gov Such simulations have shown that the binding pockets of ORs are often smaller but more flexible compared to non-olfactory GPCRs. nih.gov This detailed molecular-level understanding helps explain how the olfactory system can recognize an enormous repertoire of chemical compounds. nih.gov

Quantum Chemical Calculations and Spectroscopic Parameter Prediction

Quantum chemical calculations are powerful theoretical methods used to predict the electronic structure and properties of molecules, including spectroscopic parameters. These predictions are invaluable for confirming molecular structures and interpreting experimental data.

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules. ukm.myresearchgate.net Functionals such as B3LYP and M06-2X are commonly employed for calculations on organic molecules, including esters. ukm.mynih.gov DFT calculations can determine various electronic properties of ethyl 4-methyloctanoate that are fundamental to its chemical behavior and interaction with biological systems.

Key electronic properties calculated using DFT include:

Molecular Geometry: DFT is used to find the lowest-energy three-dimensional arrangement of atoms (the optimized geometry). ingentaconnect.com

Electron Density Distribution: This reveals the regions of the molecule that are electron-rich or electron-poor, which is critical for understanding intermolecular interactions.

Frontier Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. ingentaconnect.com The HOMO energy, as noted previously, is a descriptor in QSOR models, relating to the molecule's ability to act as an electron donor in interactions. acs.orgnih.gov

| Calculated Property | Description | Relevance to Ethyl 4-methyloctanoate |

|---|---|---|

| Optimized Molecular Geometry | The most stable 3D conformation of the molecule. | Determines the molecule's shape for interaction with olfactory receptors. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the tendency to donate electrons; used as a descriptor in QSOR models for odor prediction. acs.orgnih.gov |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the tendency to accept electrons, influencing reactivity. ingentaconnect.com |

| Electrostatic Potential (ESP) | Maps the charge distribution on the molecular surface. | Highlights polar regions (like the carbonyl group) that are key to intermolecular interactions. |

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds or serve as a benchmark for experimental results. uncw.edu

NMR Spectra Prediction: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational methods. tandfonline.comacdlabs.com DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can compute the isotropic shielding values for each nucleus. uncw.edu These values are then converted into chemical shifts (ppm) by comparing them to a reference standard like tetramethylsilane (B1202638) (TMS). chemaxon.com Modern computational workflows can achieve high accuracy, with mean absolute errors of less than 0.10 ppm for ¹H chemical shifts. nih.gov For flexible molecules, calculations are often performed on multiple low-energy conformers, and the final predicted spectrum is a Boltzmann-weighted average of the results. uncw.edu

Vibrational (IR) Spectra Prediction: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. nih.govuit.no The calculation yields a set of vibrational modes and their corresponding frequencies (in cm⁻¹). youtube.com It is standard practice to apply a scaling factor to the calculated frequencies to correct for systematic errors in the computational method and to improve agreement with experimental spectra. nih.gov These predictions are useful for assigning specific absorption bands in an experimental IR spectrum to the vibrations of particular functional groups, such as the characteristic C=O stretch of the ester group in ethyl 4-methyloctanoate.

| Spectroscopy Type | Predicted Parameter | Computational Method | Application |

|---|---|---|---|

| NMR (¹H, ¹³C) | Chemical Shifts (δ), Coupling Constants (J) | DFT, GIAO | Aids in structure verification and assignment of experimental spectra. uncw.edu |

| Infrared (IR) | Vibrational Frequencies (cm⁻¹) | DFT (Frequency Calculation) | Helps assign experimental absorption bands to specific molecular vibrations. nih.gov |

Molecular Dynamics Simulations of Ester-Receptor Binding

Molecular dynamics (MD) simulations have emerged as a powerful computational tool for providing a dynamic and detailed view of the interactions between small molecules, such as esters, and their biological receptors at an atomic level. frontiersin.org This method is particularly valuable in the study of olfaction, where esters often act as key odorants or pheromones. Ethyl 4-methyloctanoate, a known aggregation pheromone for the coconut rhinoceros beetle (Oryctes rhinoceros), initiates a biological response by binding to specific olfactory receptors (ORs) located in the insect's antennae. nih.govnih.gov While the precise structure of the specific OR for ethyl 4-methyloctanoate has not been experimentally determined, MD simulations offer a viable pathway to model and understand this critical binding event.

The application of MD simulations to study an ester-receptor system like ethyl 4-methyloctanoate would begin with the generation of a three-dimensional model of the target olfactory receptor, often through homology modeling using the known structures of related G protein-coupled receptors (GPCRs). jst.go.jp Subsequently, the ethyl 4-methyloctanoate molecule is "docked" into the predicted binding site of the receptor model. The resulting complex is then subjected to simulation, where the Newtonian equations of motion are solved for every atom in the system over a specified period, typically nanoseconds to microseconds. frontiersin.orgtandfonline.com

These simulations can reveal the precise binding mode of the ester, identifying the key amino acid residues within the receptor's binding pocket that form significant interactions (e.g., hydrogen bonds, van der Waals forces) with the ligand. tandfonline.comsnu.ac.kr Furthermore, MD simulations can capture the dynamic conformational changes that occur in the receptor upon ester binding, which are crucial for initiating the downstream signaling cascade that leads to an electrical signal in the neuron. nih.gov By calculating the binding free energy, these computational models can also predict the binding affinity of ethyl 4-methyloctanoate and its analogs, providing insights that can guide the design of more potent attractants for pest management.

Table 1: Potential Insights from Molecular Dynamics (MD) Simulations of Ethyl 4-methyloctanoate-Receptor Binding

| Parameter Investigated | Description | Significance in Ester Research |

|---|---|---|

| Binding Pose and Orientation | Determines the optimal spatial arrangement of the ester within the receptor's binding pocket. | Identifies the specific parts of the molecule (e.g., the carbonyl group, the alkyl chain) that are critical for recognition. |

| Key Amino Acid Interactions | Identifies non-covalent interactions (hydrogen bonds, hydrophobic contacts) between the ester and receptor residues. | Reveals the molecular basis of binding specificity and affinity. |

| Receptor Conformational Changes | Simulates the structural shifts in the receptor protein upon ligand binding, transitioning it from an inactive to an active state. | Elucidates the mechanism of signal transduction and receptor activation. nih.gov |

| Binding Free Energy | Calculates the thermodynamic stability of the ester-receptor complex, providing a quantitative measure of binding affinity. | Allows for the computational screening and ranking of different ester analogs for their potential as attractants or repellents. |

Computational Analysis of Volatile Organic Compound Environmental Fate and Interactions

Ethyl 4-methyloctanoate is classified as a volatile organic compound (VOC), a group of carbon-based chemicals that readily evaporate at room temperature. epa.gov Computational chemistry provides essential tools for predicting the environmental fate of such compounds, assessing their persistence, and understanding their interactions within various environmental compartments. Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this computational analysis, offering a means to predict the environmental properties and toxicological effects of chemicals based on their molecular structure. ecetoc.org

For esters like ethyl 4-methyloctanoate, QSAR models can estimate crucial environmental parameters without the need for extensive experimental testing. nih.gov These models are built by establishing a statistical correlation between a particular activity or property (e.g., aquatic toxicity, biodegradability) and a set of calculated molecular descriptors for a series of related chemicals. nih.govresearchgate.net Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, electronic properties, and lipophilicity. tandfonline.com For instance, the octanol-water partition coefficient (LogP), a measure of hydrophobicity, is a common descriptor used to predict a chemical's tendency to bioaccumulate.

Table 2: Common Molecular Descriptors in QSAR Models for Predicting the Environmental Fate of Esters

| Descriptor Category | Example Descriptor | Predicted Environmental Property | Relevance to Ethyl 4-methyloctanoate |

|---|---|---|---|

| Constitutional | Molecular Weight (MW) | General correlation with transport and bioaccumulation. tandfonline.com | Provides a fundamental measure of the molecule's size. |

| Topological | Wiener Index | Boiling point, viscosity, and surface tension. | Describes molecular branching and compactness, affecting physical properties. |

| Physicochemical | Octanol-Water Partition Coefficient (LogP) | Bioaccumulation potential, soil/sediment adsorption. | Predicts how the ester partitions between fatty tissues and water. |

| Quantum-Chemical | Energy of the Lowest Unoccupied Molecular Orbital (ELUMO) | Susceptibility to degradation by nucleophilic attack. tandfonline.com | Indicates the molecule's reactivity and potential for abiotic degradation. |

Beyond QSAR, computational models are used to simulate the atmospheric fate of VOCs. The primary degradation pathway for many VOCs in the troposphere is reaction with hydroxyl (•OH) radicals during the daytime. researchgate.netcopernicus.org Computational quantum chemistry methods can be used to calculate the rate constants for the reaction between ethyl 4-methyloctanoate and •OH radicals. This calculated rate constant is critical for estimating the atmospheric lifetime of the compound, which determines how long it persists in the air and how far it can be transported from its source. researchgate.net These models suggest that the atmospheric lifetime of many esters is relatively short, on the order of hours to days, as they are susceptible to oxidation. researchgate.net

Ecological and Behavioral Investigations of Ethyl 4 Methyloctanoate As a Semiochemical

Pheromonal Function and Communication in Specific Insect Species

Ethyl 4-methyloctanoate is a significant semiochemical, a chemical cue used for communication, in the insect world. Its primary role is as an aggregation pheromone, a chemical signal that prompts insects to gather at a specific location for purposes such as mating or feeding. This function has been extensively studied in various pest insects, particularly the coconut rhinoceros beetle, Oryctes rhinoceros.

Role of Ethyl 4-methyloctanoate as an Aggregation Pheromone in Oryctes rhinoceros

Male coconut rhinoceros beetles (Oryctes rhinoceros) produce ethyl 4-methyloctanoate as a powerful aggregation pheromone. researchgate.netresearchgate.net This chemical signal serves to attract both male and female beetles to suitable feeding and breeding sites, which are often found in oil palm and coconut plantations. researchgate.net The identification of ethyl 4-methyloctanoate as the key attractant has been a significant breakthrough in understanding the chemical ecology of this major pest. researchgate.net

Field studies have demonstrated the effectiveness of synthetic ethyl 4-methyloctanoate in attracting O. rhinoceros. Research has shown that traps baited with this pheromone are significantly more effective at capturing beetles than previously used attractants like ethyl chrysanthemumate. researchgate.netguaminsects.net In fact, (4S)-ethyl 4-methyloctanoate and its racemic mixture were found to be equally attractive and about ten times more effective than ethyl chrysanthemumate. researchgate.net The pheromone's ability to attract both sexes is a crucial aspect of its function and its application in pest management.

The composition of the pheromone blend is specific, with male O. rhinoceros also producing ethyl 4-methylheptanoate and 4-methyloctanoic acid. researchgate.net However, studies have indicated that ethyl 4-methyloctanoate is the primary aggregation pheromone, and the addition of the other two compounds does not significantly increase attraction. researchgate.net Interestingly, the attractiveness of the pheromone can be enhanced by the presence of odors from decaying oil palm fruit bunches, suggesting a synergistic effect between the insect-produced pheromone and host plant volatiles. researchgate.netusp.br

Behavioral Responses Elicited by Semiochemicals in Pest Insects

Ethyl 4-methyloctanoate elicits strong behavioral responses in Oryctes rhinoceros and other related species. The primary response is attraction, leading to the aggregation of beetles. This behavior is fundamental to the insect's life cycle, facilitating mating and the colonization of new resources. researchgate.net The pheromone is a key tool for the beetles to locate both food and mates within the vast landscapes of plantations. researchgate.net

The effectiveness of ethyl 4-methyloctanoate as an attractant has been quantified in various field trapping experiments. For instance, in one study, traps baited with the pheromone captured a significant number of beetles, demonstrating its potent chemo-attractant properties. researchgate.net The behavioral response is not limited to O. rhinoceros; the African rhinoceros beetle, Oryctes monoceros, also uses ethyl 4-methyloctanoate as a male-produced aggregation pheromone. scispace.com In field experiments, synthetic ethyl 4-methyloctanoate successfully attracted both male and female O. monoceros. scispace.com

Furthermore, research has explored the behavioral responses of other pest insects to related semiochemicals. For example, the date palm fruit stalk borer, Oryctes elegans, is attracted to a blend of compounds where 4-methyloctanoic acid is the major component, and ethyl 4-methyloctanoate is a minor component. nih.gov This highlights the specificity of pheromonal communication, where slight variations in the chemical blend can be species-specific.

Chemoreception Mechanisms in Insect Olfaction

The detection of semiochemicals like ethyl 4-methyloctanoate by insects is a complex process mediated by their sophisticated olfactory system. scienceopen.com Insects perceive odors through specialized sensory neurons housed in sensilla, which are hair-like structures primarily located on their antennae and maxillary palps. nih.gov These olfactory sensory neurons (OSNs) express different types of chemoreceptors that bind to specific odor molecules. scienceopen.com

The main families of insect olfactory receptors include Odorant Receptors (ORs), Ionotropic Receptors (IRs), and Gustatory Receptors (GRs). scienceopen.commdpi.com ORs are the most common type and are responsible for detecting a wide range of volatile compounds, including pheromones and food odors. scienceopen.comnih.gov An OR typically functions as a heterodimer, consisting of a specific odor-binding protein (OrX) and a highly conserved co-receptor protein known as Orco. scienceopen.comnih.gov

When an odorant molecule, such as ethyl 4-methyloctanoate, enters the sensillum and binds to a specific OrX protein, it triggers a conformational change in the receptor complex. This leads to the opening of an ion channel, causing depolarization of the OSN's membrane and the generation of a nerve impulse. scienceopen.com This signal is then transmitted to the antennal lobe of the insect's brain, where the information is processed, leading to a behavioral response, such as attraction towards the pheromone source. frontiersin.org The specificity of this system allows insects to distinguish between different chemical cues in their environment with high sensitivity and accuracy. frontiersin.org While the specific receptors for ethyl 4-methyloctanoate in Oryctes species have not been explicitly detailed in the provided search results, the general principles of insect olfaction provide a framework for understanding how this pheromone is detected.

Application in Integrated Pest Management Strategies

The potent attractive properties of ethyl 4-methyloctanoate have made it a valuable tool in Integrated Pest Management (IPM) programs for controlling rhinoceros beetle populations. researchgate.net34.250.91 IPM emphasizes a combination of control methods to manage pests in an economically and environmentally sound manner. The use of semiochemicals like ethyl 4-methyloctanoate is a key component of many IPM strategies for Oryctes species. umn.edu

Trapping Systems for Insect Population Monitoring

One of the primary applications of ethyl 4-methyloctanoate is in trapping systems for monitoring the population dynamics and abundance of Oryctes rhinoceros. researchgate.netresearchgate.netdntb.gov.ua Pheromone-baited traps are deployed in plantations to capture adult beetles. umn.edu The number of beetles caught over time provides valuable data on population fluctuations, helping to determine the timing and necessity of other control interventions. researchgate.net

Various trap designs have been tested to maximize capture rates, with vane traps often proving more effective than pitfall or barrier traps. researchgate.net The placement of these traps is also crucial, with studies indicating that traps hung at a certain height from the ground can be more effective. researchgate.net For example, one study hung traps 2 meters above the ground. researchgate.net Monitoring data can reveal the sex ratio of the captured population, which can be an important indicator of the pest's reproductive potential. researchgate.net Studies have often found that a higher percentage of females are captured in traps baited with ethyl 4-methyloctanoate. researchgate.net

Below is a data table summarizing the results of a 12-week monitoring study in Indonesia:

| Insect Species | Number Captured | Percentage of Total Catch |

| Oryctes rhinoceros | 91 | 90.1% |

| Rhynchophorus ferrugineus | - | 9.9% (combined) |

| Xylotrupes gideon | - | 9.9% (combined) |

| Total | 101 | 100% |

Data from a monitoring study in Jerukwangi Village, Jepara, Indonesia. researchgate.net

Sustainable Biocontrol Approaches Utilizing Semiochemicals

Another innovative approach involves the integration of semiochemicals with biological control agents. 34.250.91 Pheromone traps can be designed to not only capture but also disseminate entomopathogenic fungi or viruses among the beetle population. When a beetle enters a contaminated trap, it picks up the pathogen and can then spread it to other beetles during mating or at aggregation sites, leading to a wider impact on the pest population. This "attract-and-infect" strategy leverages the beetle's own communication system to facilitate the spread of disease.

The use of ethyl 4-methyloctanoate in these sustainable biocontrol methods represents a significant advancement in pest management. 34.250.91 By understanding and utilizing the chemical ecology of pest insects, it is possible to develop more effective, specific, and environmentally benign control strategies. usp.br

Environmental Dynamics and Biotransformation of Esters

Biodegradation Pathways in Environmental Compartments

The environmental fate of esters, including ethyl 4-methyloctanoate, is largely governed by biodegradation processes. These processes are mediated by a diverse range of microorganisms present in various environmental compartments, such as water and soil. The primary mechanism for the breakdown of these compounds is enzymatic hydrolysis.

Microbial Degradation of Esters in Aquatic and Soil Systems

In both aquatic and soil environments, microorganisms play a crucial role in the degradation of esters. scielo.sa.cr Biodegradation is the predominant pathway for the breakdown of phthalate (B1215562) esters (PEs), a widely studied group of esters, in the environment. frontiersin.org The process can be carried out by aerobic, facultatively anaerobic, or strictly anaerobic microorganisms. d-nb.info

The initial and often rate-limiting step in the microbial degradation of esters is the hydrolysis of the ester bond. d-nb.infonih.gov This reaction is catalyzed by enzymes called esterases, which cleave the ester into its constituent alcohol and carboxylic acid. d-nb.info For instance, the biodegradation of palm-derived fatty methyl and ethyl esters by a wild-type aerobic bacterial population, including genera such as Bacillus, Proteus, Pseudomonas, Citrobacter, and Enterobacter, has been demonstrated to be facile. scielo.sa.cr The rate of biodegradation of these esters was found to be comparable to that of easily metabolizable substrates like glucose. scielo.sa.cr

In soil, the degradation of esters is primarily driven by microbial activity, alongside photodegradation. mdpi.com However, factors such as soil temperature, physical and chemical properties can influence the efficiency of this process. mdpi.com Long-chain esters, due to their higher molecular weights and octanol-water partition coefficients, can be more readily adsorbed by soil particles, which can affect their bioavailability for microbial degradation. mdpi.com

While general principles of ester biodegradation are well-established, specific data on ethyl 4-methyloctanoate is limited. However, its structure as a fatty acid ester suggests it would be susceptible to similar microbial degradation pathways. The branched nature of the 4-methyl group might influence the rate of degradation compared to linear esters, but it is expected to be ultimately biodegradable.

Enzymatic Hydrolysis Mechanisms in Environmental Fate

The key to the environmental breakdown of esters lies in enzymatic hydrolysis. nih.gov This process involves the cleavage of the ester bond, a reaction catalyzed by a broad class of enzymes known as hydrolases, particularly carboxylesterases and lipases. d-nb.infonih.gov These enzymes are ubiquitous in microbial populations in soil and aquatic systems.

The mechanism of enzymatic hydrolysis typically involves a catalytic triad (B1167595) of amino acid residues (commonly serine, histidine, and aspartate) in the enzyme's active site. mdpi.com The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then breaks down, releasing the alcohol moiety and forming an acyl-enzyme intermediate. The acyl-enzyme intermediate is subsequently hydrolyzed, regenerating the free enzyme and releasing the carboxylic acid. masterorganicchemistry.com

In the broader context of environmental fate, the hydrolysis of an ester like ethyl 4-methyloctanoate would lead to the formation of ethanol (B145695) and 4-methyloctanoic acid. Both of these breakdown products are generally considered to be readily biodegradable by microorganisms in the environment.

Metabolic Fate of Esters in Biological Systems, including Xenobiotic Transformation

When esters enter biological systems, they are subject to metabolic processes, primarily driven by enzymes, in a manner similar to their degradation in the environment. chuv.chopenaccessjournals.com This biotransformation is a key aspect of xenobiotic metabolism, which is the process by which organisms chemically modify foreign compounds (xenobiotics). openaccessjournals.comgurunanakcollege.edu.in

The primary metabolic pathway for esters is hydrolysis, catalyzed by various esterases present in tissues such as the liver, plasma, and intestine. This enzymatic cleavage breaks the ester bond, yielding the corresponding alcohol and carboxylic acid. For ethyl 4-methyloctanoate, this would result in the formation of ethanol and 4-methyloctanoic acid.

These metabolites then enter endogenous metabolic pathways. Ethanol is readily metabolized, primarily in the liver, through oxidation to acetaldehyde (B116499) and then to acetate, which can be utilized in the citric acid cycle. 4-methyloctanoic acid, as a branched-chain fatty acid, would likely undergo β-oxidation, a process that breaks down fatty acids to produce energy.

In some cases, xenobiotics can be conjugated with endogenous molecules in what are known as phase II metabolic reactions, which generally increase their water solubility and facilitate excretion. gurunanakcollege.edu.in It is conceivable that the carboxylic acid metabolite (4-methyloctanoic acid) could undergo conjugation with molecules like glucuronic acid or amino acids, although specific data for this compound is lacking.

Interestingly, some studies have shown that phenolic xenobiotics can undergo a metabolic pathway to form more lipophilic ester compounds, a process mediated by phase I enzymes. pnas.org This highlights that while hydrolysis is the primary fate, other metabolic transformations of esters or their precursors can occur.

Persistence and Accumulation Studies of Ester Compounds

The persistence of an organic compound in the environment is determined by its resistance to degradation from biotic and abiotic processes. oup.com For most esters, including flavor and fragrance esters like ethyl 4-methyloctanoate, rapid biodegradation via hydrolysis is expected, which limits their environmental persistence. scielo.sa.cr

While some esters, particularly certain phthalate esters, can be persistent and bioaccumulate, this is often associated with specific structural features, such as long, branched alkyl chains and aromatic rings, which can hinder microbial degradation. frontiersin.org For example, the half-life of some chlorinated organophosphate esters in water has been predicted to be between 121 and 212.5 days. mdpi.com In contrast, readily biodegradable esters are not expected to persist or accumulate significantly in the environment.

A chemical's potential to bioaccumulate is often related to its lipophilicity, commonly expressed as the octanol-water partition coefficient (log Kow). While highly lipophilic compounds have a greater tendency to partition into the fatty tissues of organisms, this is counteracted if the compound is readily metabolized. Given that ethyl 4-methyloctanoate is expected to be rapidly hydrolyzed by esterases, significant bioaccumulation is unlikely. The resulting metabolites, ethanol and 4-methyloctanoic acid, are readily incorporated into normal metabolic pathways.

Recent research has also highlighted the environmental persistence of secondary organophosphate esters (SOPEs), which can be more persistent than their primary counterparts. tandfonline.com However, these are structurally distinct from simple fatty acid esters like ethyl 4-methyloctanoate.

Ecological Risk Assessment Methodologies for Ester Contaminants

Ecological risk assessment (ERA) for chemical contaminants aims to evaluate the likelihood of adverse effects on ecosystems. mdpi.com For esters, as with other chemicals, ERA typically involves a tiered approach.

A common method is the risk quotient (RQ), which compares the predicted or measured environmental concentration (PEC) of a substance to its predicted no-effect concentration (PNEC). mdpi.comnih.gov The PNEC is derived from ecotoxicity data (e.g., LC50, EC50, NOEC) from various trophic levels (algae, invertebrates, fish) and applying an assessment factor to account for uncertainties. nih.gov An RQ value greater than 1 suggests a potential risk.

For instance, in the risk assessment of phthalate esters, the RQ method has been used to evaluate risks to different trophic levels, including algae, crustaceans, and fish. mdpi.comnih.gov The toxicity data for these assessments are often sourced from databases like the US EPA ECOTOX database. mdpi.comnih.gov

Another approach involves using sediment quality guidelines (SQGs) for assessing risks in sediment, although these are not available for all compounds. mdpi.com Probabilistic risk assessment methods, which use species sensitivity distributions (SSDs), can also be employed to derive water quality criteria (WQC) and assess the probability of adverse effects on a community of organisms. frontiersin.orgfrontiersin.org

For data-poor compounds like many flavor and fragrance esters, quantitative structure-activity relationship (QSAR) models can be used to predict toxicity and environmental fate properties based on chemical structure. These models are valuable tools in preliminary risk screening.

A more comprehensive approach to ERA may also consider the persistence and bioaccumulation potential of the substance, as well as the toxicity of its degradation products. nih.gov Given the expected rapid biodegradation of ethyl 4-methyloctanoate into non-toxic metabolites, the ecological risk is generally considered to be low.

Table of Research Findings on Ester Biodegradation and Risk Assessment

| Study Focus | Key Findings | Relevant Compounds | Citations |

| Microbial Degradation | Biodegradation is the primary route for ester removal in the environment, initiated by enzymatic hydrolysis. | Phthalate Esters | frontiersin.orgd-nb.info |

| Bacterial Degradation | A mixed population of wild-type bacteria can readily degrade palm-derived methyl and ethyl esters. | Palm Methyl and Ethyl Esters | scielo.sa.cr |

| Enzymatic Hydrolysis | Carboxylesterases and lipases, belonging to the α/β-hydrolase family, are key to the hydrolysis of ester bonds in plastics and plasticizers. | Polyesters, Phthalate Esters | nih.gov |

| Metabolic Fate | Xenobiotic esters are primarily metabolized via hydrolysis by esterases, followed by further metabolism of the resulting alcohol and carboxylic acid. | General Xenobiotics | chuv.chgurunanakcollege.edu.in |

| Persistence | While some complex esters can be persistent, readily biodegradable esters are not expected to persist or bioaccumulate. | Organophosphate Esters | mdpi.comtandfonline.com |

| Ecological Risk Assessment | The Risk Quotient (RQ) method, comparing environmental concentrations to no-effect concentrations, is a standard approach for assessing the ecological risk of esters. | Phthalate Esters | mdpi.comnih.gov |

Q & A

Q. How is ethyl 4-methyloctanoate synthesized, and what are the critical steps to ensure purity?

Ethyl 4-methyloctanoate is synthesized via a multi-step process involving carbonyl condensation and esterification. Key steps include:

- Carbonyl condensation : Reacting n-hexanal with formaldehyde to form intermediates like 4-methyloctanal.

- Esterification : Treating 4-methyloctanoic acid with ethanol under acidic catalysis (e.g., boron trifluoride etherate) to form the ester .

- Purification : Distillation or chromatography to isolate the ester and confirm purity via NMR (¹H and ¹³C) and GC-MS analysis (retention indices and mass spectra) .

Q. What analytical methods are used to identify and quantify ethyl 4-methyloctanoate in biological samples?

- GC-MS : Primary method for identification using polar columns (e.g., cyclodextrin-based) to resolve retention indices. For example, ethyl 4-methyloctanoate elutes at 12.10 min, while its hydrolysis product (4-methyloctanoic acid) shows distinct peaks for (R)- and (S)-enantiomers (18.06 min and 18.14 min, respectively) .

- Enantiomeric analysis : Hydrolyze the ester with KOH in aqueous ethanol, then analyze the acid enantiomers via chiral GC columns .

Q. What is the biological significance of ethyl 4-methyloctanoate in insect behavior?

Ethyl 4-methyloctanoate acts as an aggregation pheromone in Coleoptera, notably attracting coconut rhinoceros beetles (Oryctes rhinoceros). Males produce the compound, and field trials demonstrate its efficacy in traps (e.g., 30 mg/day release rates captured 11 beetles in 9 days) .

Advanced Research Questions

Q. How does the stereochemistry of ethyl 4-methyloctanoate influence its pheromonal activity?

- The (R)-enantiomer is biologically active. Enantiomeric separation via hydrolysis and chiral GC confirmed that male beetles produce predominantly (R)-4-methyloctanoic acid, indicating the ester’s (R)-configuration .

- Synthetic racemic mixtures are commercially used, but enantiopure formulations may enhance trap specificity .

Q. What experimental designs are optimal for field studies testing ethyl 4-methyloctanoate-based pest control?

- Trap setup : Use polyethylene sachets or vials with cotton dental rolls impregnated with the ester. Release rates should be calibrated via weight loss measurements (e.g., 30 mg/day at 20–22°C) .

- Statistical rigor : Randomized Complete Block Design (RCBD) with ANOVA and post-hoc tests (e.g., DMRT) to compare trap efficacy across treatments (e.g., pheromone + insecticide vs. pheromone + net traps) .

Q. How can contradictory data on pheromone efficacy across studies be resolved?

- Source analysis : Verify enantiomeric purity (e.g., racemic vs. enriched (R)-ester) and release rates. For example, early studies using racemic mixtures reported lower field efficacy than enantiopure formulations .

- Environmental factors : Control for temperature, humidity, and beetle population density, which affect pheromone volatility and insect responsiveness .

Q. What methodologies validate the integration of ethyl 4-methyloctanoate into Integrated Pest Management (IPM) strategies?

- Long-term monitoring : Deploy pheromone-baited traps in oil palm plantations to track beetle invasion and population dynamics. Data should be compared with baseline infestation rates .

- Ecological impact studies : Assess non-target effects by analyzing trap bycatch and monitoring predator-prey interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.